4,4'-Dibromobiphenyl

Polymer Chemistry Nucleophilic Aromatic Substitution Copolymerization

Ensure synthetic success with this 4,4'-Dibromobiphenyl (CAS:92-86-4). Its precise para-substitution delivers linear rigid-rod geometry crucial for high-performance poly(para-phenylene) (PPP) polymers and OLED materials. Avoid isomers; this symmetric difunctional building block is essential for achieving desired optoelectronic properties and high molecular weight in step-growth polycondensations. Procure ≥98% purity for reliable cross-coupling and electropolymerization.

Molecular Formula C12H8Br2
Molecular Weight 312.00 g/mol
CAS No. 92-86-4
Cat. No. B048405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dibromobiphenyl
CAS92-86-4
Synonyms4,4’-Dibromo-1,1’-biphenyl;  4,4’-Dibromodiphenyl;  NSC 2098;  PBB 15;  p,p’-Dibromobiphenyl
Molecular FormulaC12H8Br2
Molecular Weight312.00 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)Br)Br
InChIInChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
InChIKeyHQJQYILBCQPYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dibromobiphenyl (CAS 92-86-4): The Strategic Dihaloarene Building Block for OLEDs, High-Performance Polymers, and Advanced Cross-Coupling


4,4'-Dibromobiphenyl is a polybrominated biphenyl (PBB) [1] characterized by two bromine atoms at the para positions of a biphenyl core. As a solid with a melting point of 166-169 °C and high solubility in organic solvents like benzene and toluene , this symmetrical dihaloarene serves as a versatile monomer and intermediate. Its primary utility lies in constructing extended π-conjugated systems for organic electronics and rigid-rod polymers, a role enabled by the excellent leaving-group ability of its C-Br bonds in cross-coupling reactions . Unlike its lighter halogen analogs, the unique electronic and steric profile of its bromine atoms dictates specific reactivity and selectivity outcomes in synthetic and polymerization processes.

Why 4,4'-Dibromobiphenyl Cannot Be Readily Substituted by Other 4,4'-Dihalobiphenyls in Precision Synthesis


Simple substitution of 4,4'-dibromobiphenyl with other 4,4'-dihalobiphenyls (e.g., dichloro or diiodo analogs) is generally not feasible due to the critical, non-linear impact of the halogen atom on reactivity and selectivity. While all are dihaloarenes, their behavior in key transformations diverges significantly. For instance, the heavier bromine atom provides a distinct balance of bond strength and steric bulk that profoundly influences cross-coupling outcomes, such as the mono- versus bis-arylation selectivity in Suzuki-Miyaura reactions [1]. Furthermore, in nucleophilic aromatic substitution polymerizations, the reactivity ranking of dihaloaromatic monomers follows the order DBB > DCB > BPE, establishing a unique polymerization profile for dibromobiphenyl compared to its dichloro analog that directly impacts copolymer composition and molecular weight [2]. These reactivity differences, rooted in the intrinsic properties of the C-Br bond, mean that substituting 4,4'-dibromobiphenyl with a different dihalobiphenyl will likely alter reaction kinetics, product distribution, and final material properties, underscoring the need for its specific procurement.

Head-to-Head Performance Data for 4,4'-Dibromobiphenyl: Key Differentiation from Analogs


Superior Monomer Reactivity in Poly(Arylene Sulfide) Copolymerization vs. 4,4'-Dichlorobiphenyl

In high-temperature polycondensation with sodium sulfide to form copoly(arylene sulfide)s, the reactivity of 4,4'-dibromobiphenyl (DBB) is significantly higher than that of 4,4'-dichlorobiphenyl (DCB) [1]. This reactivity gap is a key differentiating factor for polymerization applications.

Polymer Chemistry Nucleophilic Aromatic Substitution Copolymerization

Tunable Selectivity in Ethoxycarbonylation via Ligand Control for Mono- vs. Diester Synthesis

The selectivity of 4,4'-dibromobiphenyl's ethoxycarbonylation can be completely switched from mono-ester to diester formation by tuning the ligand environment on the palladium catalyst [1]. This tunable selectivity is a distinct synthetic advantage over less controllable systems.

Organometallic Catalysis Carbonylation Selective Synthesis

High Selectivity for Monoarylation in Suzuki-Miyaura Coupling vs. Diiodo Analogs

In Suzuki-Miyaura cross-coupling reactions with arylboronic acids, p-dibromobiphenyl exhibits a strong preference for monoarylation, a stark contrast to its diiodo analog, p-diiodoterphenyl, which favors bis-substitution under the same thermal conditions [1]. This selectivity is crucial for synthesizing unsymmetrical oligoarenes.

Suzuki-Miyaura Coupling Cross-Coupling Oligoarene Synthesis

Efficient Room-Temperature Catalytic Hydrodebromination to Biphenyl with Pd(dppf)Cl₂

4,4'-Dibromobiphenyl can be completely hydrodebrominated to biphenyl with 100% conversion at room temperature using a PdCl₂(dppf) catalyst, demonstrating high reactivity under mild conditions compared to other metal complexes [1]. This efficiency is noteworthy for degradation or functional group interconversion studies.

Catalytic Dehalogenation Environmental Remediation Palladium Catalysis

Validated High-Value Application Scenarios for 4,4'-Dibromobiphenyl Driven by Comparative Performance Data


Synthesis of High-Molecular-Weight Poly(Arylene Sulfide) Copolymers

4,4'-Dibromobiphenyl's superior reactivity toward thiolate anions (reactivity order: DBB > DCB) makes it an ideal comonomer for synthesizing high-molecular-weight poly(arylene sulfide) copolymers when paired with less reactive monomers like 4,4'-dichlorobiphenyl. This reactivity profile ensures a more random copolymer sequence and avoids the formation of homopolymer mixtures, which can occur with other monomer pairs, leading to materials with superior and more predictable thermal and mechanical properties [4].

Stepwise Construction of Unsymmetrical Oligoarenes and Molecular Wires

The high monoarylation selectivity of 4,4'-dibromobiphenyl in Suzuki-Miyaura cross-couplings, in contrast to the bis-coupling tendency of diiodoarenes, makes it a premier building block for the controlled, stepwise synthesis of unsymmetrical oligoarenes and molecular wires. This allows chemists to iteratively add functional groups to a growing π-conjugated chain, a critical capability for developing advanced materials for organic electronics and photonics with precisely tuned properties [4].

Precursor for Biphenyl-4,4'-Dicarboxylate Monomers via Carbonylation

The ability to quantitatively convert 4,4'-dibromobiphenyl to biphenyl-4,4'-dicarboxylate diesters via Pd-catalyzed ethoxycarbonylation under the right ligand conditions positions it as a strategic precursor for this valuable monomer class. This route provides a high-yield, efficient path to a key building block for high-performance polyesters and polyamides, such as liquid crystalline polymers and engineering thermoplastics [4].

Source of Biphenyl Core via Mild Catalytic Hydrodebromination

When a biphenyl unit is required as a structural component, 4,4'-dibromobiphenyl can serve as a bench-stable, solid source that can be cleanly and quantitatively converted to biphenyl under extremely mild, room-temperature conditions using a specific palladium catalyst. This offers a cleaner and more energy-efficient alternative to other dehalogenation or coupling strategies for generating the biphenyl scaffold [4].

Technical Documentation Hub

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